2-Chlorononane

Descripción general

Descripción

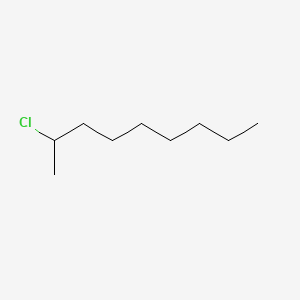

2-Chlorononane is an organic compound classified as an alkyl halide, specifically a haloalkane. Its molecular formula is C₉H₁₉Cl , and it has a molecular weight of 162.70 g/mol . The structure consists of a nonane backbone with a chlorine atom attached to the second carbon atom. This compound is known for its use in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorononane can be synthesized through several methods, including:

Halogenation of Nonane: This involves the reaction of nonane with chlorine gas in the presence of ultraviolet light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the second carbon position.

Hydrochlorination of 1-Nonene: This method involves the addition of hydrogen chloride to 1-nonene, resulting in the formation of this compound. The reaction typically requires a catalyst such as aluminum chloride to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often involves the halogenation of nonane due to its simplicity and cost-effectiveness. The process is carried out in large reactors with controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

2-Chlorononane undergoes various chemical reactions, including:

Nucleophilic Substitution: This is one of the most common reactions for alkyl halides. In the presence of a nucleophile, such as hydroxide ion (OH⁻) or cyanide ion (CN⁻), the chlorine atom is replaced by the nucleophile, forming products like 2-nonanol or 2-nonanenitrile.

Elimination Reactions: When treated with a strong base, such as potassium tert-butoxide, this compound can undergo elimination to form 1-nonene or 2-nonene.

Oxidation and Reduction: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions. Reduction reactions can convert it back to nonane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent.

Elimination Reactions: Potassium tert-butoxide (KOtBu), ethanol as a solvent.

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: 2-Nonanol, 2-Nonanenitrile.

Elimination: 1-Nonene, 2-Nonene.

Oxidation: 2-Nonanol, Nonanoic acid.

Reduction: Nonane.

Aplicaciones Científicas De Investigación

2-Chlorononane has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.

Biological Studies: Researchers use this compound to study the effects of alkyl halides on biological systems, including their interactions with enzymes and cellular components.

Industrial Applications: It serves as a precursor for the production of surfactants, lubricants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-chlorononane primarily involves its reactivity as an alkyl halide. The chlorine atom attached to the carbon chain makes the carbon-chlorine bond polar, with the carbon atom bearing a partial positive charge. This makes the carbon atom susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

2-Chlorononane can be compared with other similar compounds, such as:

1-Chlorononane: Similar structure but with the chlorine atom attached to the first carbon. It exhibits different reactivity and physical properties.

2-Bromononane: Similar structure with a bromine atom instead of chlorine. Bromine is larger and less electronegative than chlorine, affecting the compound’s reactivity.

2-Chlorooctane: Similar structure but with one less carbon atom in the chain. This affects the compound’s boiling point and solubility.

Uniqueness of this compound: this compound’s unique position of the chlorine atom on the second carbon and its specific chain length make it distinct in terms of reactivity and applications compared to its analogs.

Actividad Biológica

2-Chlorononane (C9H19Cl) is a chlorinated hydrocarbon that has garnered interest in various fields, including environmental science and toxicology. This article delves into the biological activity of this compound, highlighting its effects on human health, potential environmental impacts, and relevant research findings.

This compound is characterized by its molecular structure, which includes a chlorine atom attached to a nonane backbone. This configuration influences its reactivity and biological interactions. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H19Cl |

| Molecular Weight | 164.68 g/mol |

| Boiling Point | 173 °C |

| Density | 0.867 g/cm³ |

| Solubility in Water | Low |

Toxicological Effects

Research indicates that chlorinated hydrocarbons, including this compound, may exhibit cytotoxic effects and potential endocrine disruption. A study utilizing quantitative structure-activity relationship (QSAR) models assessed the skin sensitization potential of various chlorinated compounds, including this compound. The findings suggested that while some chlorinated compounds are potent sensitizers, this compound displayed low sensitization potential with a classification accuracy of 83.2% for moderate sensitizers .

Antimicrobial Activity

In recent studies, the antimicrobial properties of chlorinated compounds have been explored. Although specific data on this compound's antimicrobial activity is limited, the broader category of alkyl halides has shown varying degrees of effectiveness against bacteria and fungi. For instance, certain chlorinated compounds have been reported to inhibit microbial growth through mechanisms involving membrane disruption and metabolic interference .

Case Studies

-

Skin Sensitization Study :

A comprehensive QSAR analysis was conducted to evaluate the skin sensitization potential of several halogenated compounds, including this compound. The study utilized data from the murine Local Lymph Node Assay (LLNA), revealing that this compound had a low likelihood of causing skin sensitization compared to other halogenated hydrocarbons . -

Environmental Impact Assessment :

Investigations into the environmental fate of chlorinated hydrocarbons suggest that compounds like this compound may persist in the environment due to their low solubility in water and resistance to biodegradation. This persistence raises concerns regarding bioaccumulation and potential ecological toxicity .

Research Findings

Recent studies have focused on predicting the biological activity and environmental behavior of halogenated compounds through advanced modeling techniques:

- Modeling Approaches : Researchers have developed group contribution methods and artificial neural networks to predict various properties of chlorinated compounds, enhancing understanding of their biological activity and environmental impact .

- Experimental Data : New experimental data on the physical properties of similar compounds indicate that structural variations significantly influence biological activity, suggesting that further research on this compound could yield valuable insights into its safety profile and ecological risks .

Propiedades

IUPAC Name |

2-chlorononane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWJISBCMBWFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944812 | |

| Record name | 2-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-36-6 | |

| Record name | 2-Chlorononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.